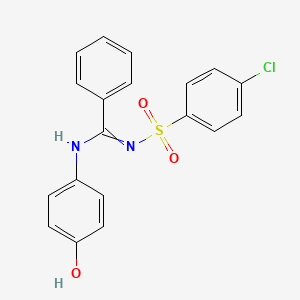

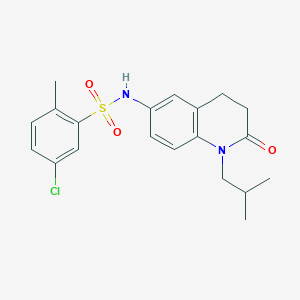

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multiple steps, including the cyclo-dehydration of certain precursors, reduction processes, and specific reactions like the Hofmann rearrangement or the Sandmeyer reaction for nitrobenzofurans derivatives preparation. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran involved cyclo-dehydration and subsequent reduction and acetylation steps (Kawase, Takata, & Hikishima, 1971). Such methodologies might offer insights into approaches for synthesizing the compound , focusing on the manipulation of nitrobenzofuran derivatives and acetamide functionalities.

Molecular Structure Analysis

Analyzing the molecular structure of acetamide derivatives and related compounds provides insight into their stability, reactivity, and potential for further functionalization. Studies like hydrogen bond investigations in substituted N-(2-hydroxyphenyl)-acetamides offer valuable information on intra- and intermolecular interactions that can influence the compound's physical and chemical behavior (Romero & Margarita, 2008).

Chemical Reactions and Properties

The reactivity of such complex acetamides involves various chemical reactions, including halogenation, hydrogenation, and carbonylation. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide underlines the complexity and potential of using palladium-based catalytic systems for producing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023). These reactions highlight the synthetic versatility and chemical functionality accessible within the acetamide chemical space.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Potential

The enzyme inhibitory potential of new sulfonamides, including compounds similar to N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide, has been explored. Such compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This finding suggests potential applications in treating diseases related to these enzymes (Abbasi et al., 2019).

Antibacterial Activity

N-substituted phenyl acetamide benzimidazole-based derivatives, structurally related to the compound , have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA). This indicates the potential of such compounds in developing new antibacterial agents (Chaudhari et al., 2020).

Antibacterial Effects of Related Compounds

Research on compounds like 4-hydroxy-chromen-2-one derivatives, which are structurally similar, has demonstrated significant antibacterial activity. This suggests the potential of N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide in antibacterial applications (Behrami & Dobroshi, 2019).

Catalytic Hydrogenation in Dye Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, a compound related to the one , has been used as an intermediate in the production of azo disperse dyes. This indicates potential applications in the dye industry (Zhang Qun-feng, 2008).

Synthesis of AB-Type Monomers for Polybenzimidazoles

Compounds structurally related to N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide have been used in the synthesis of AB-type monomers for polybenzimidazoles, suggesting potential applications in polymer chemistry (Begunov & Valyaeva, 2015).

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-13(24)22(31(27,28)15-8-10-21(29-2)18(12-15)23(25)26)14-7-9-20-17(11-14)16-5-3-4-6-19(16)30-20/h7-12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGLQOSQUNMSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-nitrophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2493242.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2493250.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)